4-methoxy-N-(1,2-oxazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-methoxy-N-(1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-15-9-4-2-8(3-5-9)11(14)12-10-6-7-16-13-10/h2-7H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKPWYNOKSRZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(1,2-oxazol-3-yl)benzamide typically involves the condensation of 4-methoxybenzoic acid with 3-amino-1,2-oxazole. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include stirring the mixture at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve the use of automated reactors and continuous flow systems to enhance efficiency and yield. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(1,2-oxazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced to form an oxazoline ring.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: 4-hydroxy-N-(1,2-oxazol-3-yl)benzamide
Reduction: 4-methoxy-N-(1,2-oxazolin-3-yl)benzamide
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(1,2-oxazol-3-yl)benzamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The benzamide core can interact with proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-withdrawing groups (e.g., nitro, bromo) enhance reactivity and target binding but may reduce solubility . Methoxy groups improve lipophilicity, favoring blood-brain barrier penetration, as seen in PET ligand applications . Sulfonamide linkers (e.g., in 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide) introduce hydrogen-bonding capacity, critical for enzyme inhibition .
Heterocyclic Ring Modifications :
- Replacing oxazole with imidazopyridine (e.g., ) shifts biological targets (e.g., GABAA receptors vs. antimicrobial enzymes) .
- Thiophene-containing analogs exhibit distinct electronic profiles, altering metabolic stability .
Antimicrobial Activity:
- 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide shows potent antibacterial effects, attributed to nitro group reduction generating reactive intermediates that disrupt bacterial DNA .
- 3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide demonstrates moderate antifungal activity, though less potent than fluconazole derivatives .
Anticancer Potential:
- Halogenated benzamides (e.g., bromo, chloro) exhibit cytotoxicity via apoptosis induction, as seen in 3-Bromo-N-(5-methyl-1,2-oxazol-3-yl)benzamide .
- 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide inhibits carbonic anhydrase IX, a target in hypoxic tumors .
Physicochemical Properties
| Property | This compound | 2-Chloro-N-(5-methyl-1,2-oxazol-3-yl)-5-nitrobenzamide | 4-Amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~248.25 | ~296.68 | ~297.32 |
| Solubility | Moderate in DMSO, low in water | Low in polar solvents | High in aqueous buffers (due to sulfonamide) |
| Stability | Stable at RT; hydrolyzes in strong acids | Sensitive to UV light | Stable under physiological conditions |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-methoxy-N-(1,2-oxazol-3-yl)benzamide to improve yield and purity?
- Methodological Answer: Optimize reaction conditions by controlling temperature during reflux (e.g., 60–80°C) and monitoring reaction progress via thin-layer chromatography (TLC) or HPLC. Use stepwise purification techniques like column chromatography with gradients of dichloromethane/ethyl acetate. Ensure stoichiometric equivalence of reactants, particularly the oxazole-3-amine and 4-methoxybenzoyl chloride, to minimize side products . Hazard analysis for intermediates, such as evaluating mutagenicity via Ames testing, is critical to ensure safety during scale-up .
Q. What analytical techniques are essential for characterizing this compound and confirming its structural integrity?
- Methodological Answer: Use 1H/13C NMR to verify the methoxy group (δ ~3.8 ppm) and amide carbonyl (δ ~165 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 259.0845). FTIR identifies the amide C=O stretch (~1670 cm⁻¹) and oxazole C=N (~1600 cm⁻¹). X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives .
Q. What safety protocols are critical when handling intermediates during the synthesis of this compound?
- Methodological Answer: Conduct a hazard analysis for reactive intermediates (e.g., acyl chlorides) using guidelines from Prudent Practices in the Laboratory. Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store mutagenic intermediates (e.g., anomeric amides) in airtight containers at –20°C. Monitor decomposition risks via differential scanning calorimetry (DSC) for thermally unstable compounds .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity and biological targets of this compound?
- Methodological Answer: Perform density functional theory (DFT) calculations to map electrostatic potentials and nucleophilic/electrophilic sites on the oxazole and benzamide moieties. Use molecular docking (AutoDock Vina) to simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or viral proteases. Validate predictions with in vitro binding assays (e.g., fluorescence polarization) .
Q. How should researchers resolve contradictions in biological activity data across different assays for this compound?
- Methodological Answer: Apply statistical meta-analysis to identify assay-specific variables (e.g., cell line viability vs. enzymatic inhibition). Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) to confirm mechanisms. Cross-reference with structural analogs to isolate confounding functional groups (e.g., methoxy vs. ethoxy substitutions) .
Q. What advanced experimental designs (e.g., factorial design) can systematically explore reaction parameters for synthesizing derivatives?
- Methodological Answer: Implement 2^k factorial designs to test variables like solvent polarity (DMF vs. acetonitrile), catalyst loading (Pd/C vs. CuI), and temperature. Analyze interactions using ANOVA to identify optimal conditions for introducing substituents (e.g., halogenation at the oxazole 5-position) .
Q. How can structure-activity relationships (SAR) be established for this compound derivatives?
- Methodological Answer: Synthesize analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or halogens). Test bioactivity in dose-response assays (IC50 for cytotoxicity or EC50 for enzyme inhibition). Use QSAR models to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .
Q. What strategies mitigate mutagenicity risks in derivatives of this compound?
- Methodological Answer: Replace mutagenic groups (e.g., nitro or aromatic amines) with bioisosteres like trifluoromethyl or pyridine. Validate safety via Ames II testing with Salmonella typhimurium TA98/TA100 strains. Prioritize derivatives with lower logP values (<3) to reduce membrane permeability and off-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
